molecular formula C7H3BrF3NO2 B11801730 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde

2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde

Cat. No.: B11801730
M. Wt: 270.00 g/mol
InChI Key: OOVVUFIXZYXHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO2. It belongs to the class of isonicotinaldehydes, which are derivatives of isonicotinic acid. This compound is characterized by the presence of a bromine atom at the second position, a trifluoromethoxy group at the third position, and an aldehyde group on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde typically involves the bromination of 3-(trifluoromethoxy)isonicotinaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include substituted isonicotinaldehydes with various functional groups replacing the bromine atom.

    Oxidation Reactions: The major product is 2-Bromo-3-(trifluoromethoxy)isonicotinic acid.

    Reduction Reactions: The major product is 2-Bromo-3-(trifluoromethoxy)isonicotinalcohol.

Scientific Research Applications

2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: It is used in the development of probes and inhibitors for biological studies. Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological studies, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-iodo-3-(trifluoromethoxy)isonicotinaldehyde: Similar structure with an additional iodine atom.

    2-Bromo-3,3,3-trifluoropropene: Contains a bromine and trifluoromethyl group but lacks the isonicotinaldehyde structure.

    3-(Trifluoromethoxy)isonicotinaldehyde: Lacks the bromine atom but has the trifluoromethoxy and aldehyde groups.

Uniqueness

2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde is unique due to the combination of the bromine atom, trifluoromethoxy group, and aldehyde group on the isonicotinaldehyde structure. This combination imparts specific reactivity and properties that are valuable in synthetic chemistry and research applications.

Properties

Molecular Formula

C7H3BrF3NO2

Molecular Weight

270.00 g/mol

IUPAC Name

2-bromo-3-(trifluoromethoxy)pyridine-4-carbaldehyde

InChI

InChI=1S/C7H3BrF3NO2/c8-6-5(14-7(9,10)11)4(3-13)1-2-12-6/h1-3H

InChI Key

OOVVUFIXZYXHTN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C=O)OC(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.